Tributylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

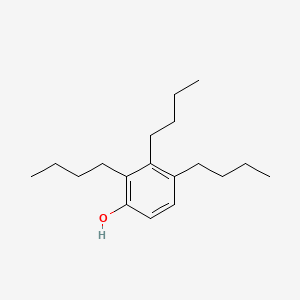

Structure

3D Structure

Properties

CAS No. |

28471-16-1 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2,3,4-tributylphenol |

InChI |

InChI=1S/C18H30O/c1-4-7-10-15-13-14-18(19)17(12-9-6-3)16(15)11-8-5-2/h13-14,19H,4-12H2,1-3H3 |

InChI Key |

QQGRFMIMXPWKPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=C(C=C1)O)CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tributylphenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and mechanisms for various tributylphenol isomers. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the prevalent synthesis of 2,4,6-tri-tert-butylphenol and also explores the synthesis of other this compound isomers, offering insights into the underlying chemical principles and practical experimental procedures.

Introduction to Tributylphenols

Tributylphenols are a class of organic compounds characterized by a phenol ring substituted with three butyl groups. The specific isomer, determined by the arrangement of the butyl groups and their isomeric form (n-butyl, sec-butyl, isobutyl, or tert-butyl), dictates the compound's physical and chemical properties. Among these, 2,4,6-tri-tert-butylphenol (TTBP) is a widely studied and industrially significant compound, primarily utilized as an antioxidant and a stabilizer in plastics, fuels, and lubricants due to the steric hindrance provided by the bulky tert-butyl groups.[1][2] This guide will focus predominantly on the synthesis of 2,4,6-tri-tert-butylphenol, while also providing available information on the synthesis of other this compound isomers.

Synthesis of 2,4,6-tri-tert-butylphenol (TTBP)

The primary industrial and laboratory method for the synthesis of 2,4,6-tri-tert-butylphenol is the Friedel-Crafts alkylation of phenol with isobutylene or a chemical equivalent that can generate a tert-butyl carbocation in situ.[1][3]

Reaction Pathway and Mechanism

The synthesis of 2,4,6-TTBP is a sequential electrophilic aromatic substitution reaction. The reaction proceeds in three main steps, with the hydroxyl group of the phenol directing the incoming tert-butyl groups to the ortho and para positions.

Step 1: Generation of the Electrophile

A strong acid catalyst, either a Brønsted acid (like sulfuric acid) or a Lewis acid (like aluminum chloride), is used to generate the tert-butyl carbocation from isobutylene.[3][4] In the case of a Brønsted acid, the acid protonates the isobutylene, leading to the formation of the stable tertiary carbocation. With a Lewis acid, the catalyst coordinates with the alkylating agent (if an alkyl halide is used) to facilitate the departure of the leaving group and form the carbocation.[4][5]

Step 2: Sequential Electrophilic Aromatic Substitution

The electron-rich phenol ring then acts as a nucleophile, attacking the tert-butyl carbocation. The hydroxyl group is an activating, ortho-, para-directing group, leading to the initial formation of 2-tert-butylphenol and 4-tert-butylphenol. As the reaction proceeds and more alkylating agent is available, further alkylation occurs at the remaining vacant ortho and para positions, leading to the formation of 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.[1]

Step 3: Formation of 2,4,6-tri-tert-butylphenol

The final step involves the alkylation of the di-substituted phenols to yield the trisubstituted product, 2,4,6-tri-tert-butylphenol. The significant steric hindrance from the existing tert-butyl groups makes this final substitution more challenging, often requiring more forcing reaction conditions.[1]

dot

Caption: Synthesis pathway of 2,4,6-tri-tert-butylphenol.

Quantitative Data on Synthesis Parameters

The yield and selectivity of 2,4,6-TTBP synthesis are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various sources.

| Catalyst | Alkylating Agent | Phenol:Alkene Molar Ratio | Temperature (°C) | Pressure (bar) | Yield of 2,4,6-TTBP (%) | Byproducts | Reference |

| H₂SO₄ | Isobutylene | 1:3+ | 50-125 | Atmospheric | Up to 90 | 2,4-DTBP, 2,6-DTBP, 4-TBP | [1][6] |

| AlCl₃ | Isobutylene | 1:3+ | 100-120 | Up to 25 | High | 2,4-DTBP, 2,6-DTBP | [3] |

| H₂SO₄ | Methyl tert-butyl ether | 1:3 | Ambient | Atmospheric | 69 | 2,4-DTBP, 2,6-DTBP | [1][7] |

| Aluminum Phenoxide | Isobutylene | 1:2.12 | 90-125 | 10-20 | Not specified for TTBP | 2-TBP, 2,4-DTBP, 2,6-DTBP | [8] |

| Fe-bentonite | tert-butanol | 10:1 | 80 | Atmospheric | Not specified for TTBP | p-tert-butylphenol | [9] |

Note: "DTBP" stands for di-tert-butylphenol and "TBP" for tert-butylphenol.

Experimental Protocols

Laboratory Synthesis of 2,4,6-tri-tert-butylphenol

This protocol is a representative procedure for the laboratory-scale synthesis of 2,4,6-tri-tert-butylphenol.

Materials:

-

Phenol

-

tert-Butyl alcohol or isobutylene gas

-

Concentrated sulfuric acid

-

Methanol or Ethanol (for recrystallization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place phenol.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

Slowly add tert-butyl alcohol through the dropping funnel while maintaining the temperature below 20°C. If using isobutylene gas, it can be bubbled through the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from methanol or ethanol to yield white crystalline 2,4,6-tri-tert-butylphenol.[10]

References

- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. Federal Register :: 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]

- 3. nbinno.com [nbinno.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,6-Tri-tert-butylphenol - Wikiwand [wikiwand.com]

- 8. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 9. dl.begellhouse.com [dl.begellhouse.com]

- 10. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4,6-Tributylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,4,6-tributylphenol (2,4,6-TBP), a sterically hindered phenolic compound. The information presented herein is intended to support research, development, and quality control activities involving this molecule.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 2,4,6-tributylphenol.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₃₀O | [1][2] |

| Molecular Weight | 262.43 g/mol | [1][2] |

| Melting Point | 125-131 °C | [1][2][3] |

| Boiling Point | 277 °C (at 760 mmHg) | [1][4] |

| 136-138 °C (at 1 Torr) | [2] | |

| Density | 0.864 g/cm³ | [1][4] |

| Vapor Pressure | 0.073 Pa (at 25 °C) | [1][4] |

| Water Solubility | Insoluble; 35 mg/L | [5][6] |

| Solubility in Organic Solvents | Soluble in most organic solvents, including chloroform and DMSO. | [5] |

| pKa | 12.61 ± 0.40 (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 7.1 (at 35 °C) | [4] |

Synthesis and Antioxidant Mechanism

2,4,6-Tributylphenol is a sterically hindered phenol that exhibits notable antioxidant properties due to the bulky tert-butyl groups surrounding the hydroxyl group.[7]

Synthesis Pathway

The primary industrial synthesis of 2,4,6-tributylphenol is achieved through the Friedel-Crafts alkylation of phenol with isobutylene, typically catalyzed by a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride.[8]

Synthesis of 2,4,6-Tributylphenol via Friedel-Crafts Alkylation.

Antioxidant Activity: Radical Scavenging

The antioxidant mechanism of 2,4,6-tributylphenol involves the donation of its phenolic hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents further propagation of radical chain reactions.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tributylphenols: Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of tributylphenols, with a particular focus on 2,4,6-tri-tert-butylphenol (2,4,6-TTBP). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the chemical properties, synthesis, analytical methods, and biological activities of these compounds.

Chemical Identity and Molecular Structure

Tributylphenols are a group of organic compounds characterized by a phenol ring substituted with three butyl groups. The isomers of tributylphenol differ in the position of the butyl groups on the phenol ring. The most common and extensively studied isomer is 2,4,6-tri-tert-butylphenol, a sterically hindered phenol.

The molecular structure of 2,4,6-tri-tert-butylphenol consists of a benzene ring with a hydroxyl group (-OH) at position 1, and three tertiary butyl groups at positions 2, 4, and 6. This steric hindrance conferred by the bulky tert-butyl groups ortho and para to the hydroxyl group is responsible for its unique chemical properties, including its notable stability and antioxidant activity.

Molecular Structure of 2,4,6-Tri-tert-butylphenol:

Physicochemical and Toxicological Data

The physicochemical and toxicological properties of various this compound isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound Isomers

| Property | 2,4,6-Tri-tert-butylphenol | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butylphenol |

| CAS Number | 732-26-3 | 96-76-4 | 128-39-2 |

| Molecular Formula | C₁₈H₃₀O | C₁₄H₂₂O | C₁₄H₂₂O |

| Molecular Weight | 262.43 g/mol | 206.32 g/mol | 206.32 g/mol |

| Appearance | White to pale yellow crystalline solid | - | - |

| Melting Point | 125-130 °C | - | 35.2 °C |

| Boiling Point | 277 °C | - | - |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, DMSO, ethanol, and toluene. | - | - |

| log Kow | 6.06 | - | 4.5 |

Table 2: Toxicological Data of this compound Isomers

| Isomer | Test Organism | Route of Administration | LD50 | Reference |

| 2,4,6-Tri-tert-butylphenol | Rat | Oral | >5000 mg/kg | |

| 2,4-Di-tert-butylphenol | Rat (male) | Oral | ca. 2000 mg/kg | |

| 2,4-Di-tert-butylphenol | Rat (female) | Oral | 1762.4 mg/kg | |

| 2,6-Di-tert-butyl-4-nitrophenol | Rat (male) | Oral | 93 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2,4,6-tri-tert-butylphenol and for assessing the antioxidant activity of phenolic compounds.

Synthesis of 2,4,6-Tri-tert-butylphenol

The synthesis of 2,4,6-tri-tert-butylphenol is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid like sulfuric acid.

Materials:

-

Phenol

-

Isobutylene or methyl tert-butyl ether (MTBE) as the alkylating agent

-

Concentrated sulfuric acid (catalyst)

-

Organic solvent (e.g., benzene)

-

Sodium hydroxide solution (1M)

-

Diethyl ether

-

Acetonitrile

-

Standard laboratory glassware, including a reaction flask, condenser, and separatory funnel.

Procedure:

-

Dissolve phenol in an organic solvent in a reaction flask.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Introduce isobutylene gas or add MTBE dropwise to the reaction mixture. The reaction is exothermic and should be cooled to maintain the desired temperature.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Upon completion, quench the reaction by adding water.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the organic layer containing the product using a separatory funnel.

-

Wash the organic layer with water to remove any remaining acid or base.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 2,4,6-tri-tert-butylphenol crystals.

Antioxidant Activity Assays

The antioxidant activity of tributylphenols can be evaluated using various in vitro assays. The DPPH and ABTS radical scavenging assays are two of the most common methods.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH solution (typically 0.1 mM in methanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol)

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and the standard antioxidant.

-

Prepare a series of dilutions of the test compound and the standard.

-

In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific volume of the sample solution (or standard).

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

A control sample containing the solvent instead of the test compound is also measured.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically.

Materials:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound dissolved in a suitable solvent

-

Standard antioxidant (e.g., Trolox)

-

Spectrophotometer

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound and the standard.

-

Add a small volume of the test compound or standard to the ABTS•+ working solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A control sample containing the solvent instead of the test compound is also measured.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the test sample.

Biological Activity and Signaling Pathways

While primarily known as industrial antioxidants, recent research has unveiled the potential of tributylphenols and their derivatives in the realm of drug development. Their biological activities are attributed to their ability to scavenge free radicals and modulate specific cellular signaling pathways.

Antioxidant and Anti-inflammatory Effects

The sterically hindered phenolic structure of tributylphenols allows them to act as potent radical scavengers, which is the basis for their antioxidant activity. This property is also linked to their anti-inflammatory effects, as reactive oxygen species (ROS) are known to play a crucial role in inflammation. Some hindered phenols have been shown to inhibit inflammatory pathways.

Modulation of the PPARγ-RXRα Signaling Pathway

A significant finding in the context of drug development is the discovery that 2,4-di-tert-butylphenol (2,4-DTBP), a this compound isomer, can act as an agonist for the Retinoid X Receptor alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. By activating RXRα, 2,4-DTBP can modulate the activity of the PPARγ-RXRα heterodimer, influencing gene expression related to lipid metabolism. This finding suggests that this compound derivatives could be explored as potential therapeutic agents for metabolic disorders.

Caption: Activation of the PPARγ-RXRα signaling pathway by 2,4-di-tert-butylphenol.

Neuroprotective Effects

Studies on hindered phenols have also suggested their potential as neuroprotective agents. Their ability to counteract oxidative stress, a key factor in neurodegenerative diseases, makes them interesting candidates for further investigation in this area.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Workflow for the development of bioactive this compound derivatives.

Conclusion

Tributylphenols, particularly sterically hindered isomers like 2,4,6-tri-tert-butylphenol, are versatile compounds with well-established antioxidant properties. While their primary application has been in industrial settings, emerging research highlights their potential in drug discovery and development. The ability of certain this compound isomers to modulate key signaling pathways, such as the PPARγ-RXRα pathway, opens up new avenues for the design of novel therapeutic agents for metabolic and potentially other diseases. This guide provides a foundational understanding for researchers looking to explore the chemical and biological landscape of tributylphenols and their derivatives. Further investigation into the structure-activity relationships and biological mechanisms of these compounds is warranted to fully unlock their therapeutic potential.

An In-depth Technical Guide to the Health and Safety Considerations for Tributylphenol Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health, safety, and environmental considerations for the handling and use of tributylphenol, with a primary focus on 2,4,6-Tri-tert-butylphenol (CAS No. 732-26-3). It is intended to equip laboratory and research personnel with the critical information necessary to perform risk assessments and implement safe work practices.

Chemical Identification and Physical Properties

2,4,6-Tri-tert-butylphenol, hereafter referred to as TBP, is a substituted phenol compound used as an antioxidant in fuels and lubricants and as an intermediate in chemical synthesis.[1] It is a yellow, crystalline solid with low water solubility.[1][2]

Table 1: Chemical and Physical Properties of 2,4,6-Tri-tert-butylphenol

| Property | Value | Reference |

| CAS Number | 732-26-3 | |

| Molecular Formula | C₁₈H₃₀O | |

| Molecular Weight | 262.43 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 125-130 °C | |

| Boiling Point | 277 °C | |

| Vapor Pressure | 0.000661 mm Hg | [1] |

| Water Solubility | Insoluble | [2] |

Hazard Identification and Classification

TBP presents significant health and environmental hazards. It is classified as harmful if swallowed, a skin sensitizer, a suspected reproductive toxicant, and may cause organ damage through prolonged exposure.[3] It is also recognized as very toxic to aquatic life with long-lasting effects.[4]

Table 2: GHS Hazard Classifications for 2,4,6-Tri-tert-butylphenol

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction | [3] |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child | [3] |

| STOT, Repeated Exposure | 2 | H373: May cause damage to organs (Liver) through prolonged or repeated exposure | [3] |

| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life | [3] |

| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | [3] |

Other potential health effects include severe eye irritation and possible burns, respiratory tract irritation, and central nervous system effects.[2] TBP is also listed as a potential endocrine-disrupting compound.[5]

Toxicological and Ecotoxicological Data

The toxicity of TBP has been evaluated in various studies, revealing moderate acute oral toxicity and high aquatic toxicity.[1][4] The substance is considered persistent and has a very high potential for bioaccumulation in aquatic organisms.[4]

Table 3: Quantitative Toxicity Data

| Endpoint | Species | Value | Reference |

| Acute Oral Toxicity (ATE) | Rat (assumed) | 500 mg/kg bw | [3] |

| 96-hour LC₅₀ | Fathead Minnow (Pimephales promelas) | 0.061 mg/L | [4] |

Table 4: Bioaccumulation Data

| Endpoint | Species | Value | Conditions | Reference |

| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | 4,320 - 23,200 | Low concentration (1 µg/L) | [4] |

| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | 4,830 - 16,000 | High concentration (10 µg/L) | [4] |

| Bioconcentration Factor (BCF) | Fish | 12,620 | Estimated for 5% lipid content | [4] |

No specific occupational exposure limits (e.g., PEL, TLV) have been established for TBP.[3] For context, the parent compound, phenol, has an OSHA Permissible Exposure Limit (PEL) and ACGIH Threshold Limit Value (TLV) of 5 ppm as an 8-hour time-weighted average.[6]

Principles of Toxicological Assessment

While detailed, publicly available experimental protocols for TBP are limited, its toxicological profile is established through a standard battery of tests designed to assess various health endpoints.[7] These studies are fundamental in drug development and chemical safety assessment.[8]

General Methodologies Include:

-

Acute Toxicity Studies: These studies determine the effects of a single, high-dose exposure. For oral toxicity, the substance is administered to animals (e.g., rats) to establish an LD₅₀ or, more recently, an Acute Toxic Class (ATC) or an Estimated Acute Toxicity Estimate (ATE).[7]

-

Repeated-Dose Toxicity Studies: Animals are exposed to the substance daily for a set period (e.g., 28 or 90 days) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[9] These studies typically monitor clinical signs, body weight, food consumption, clinical pathology (hematology and blood chemistry), and conduct gross pathology and histopathology on organs.[9] The liver has been identified as a target organ for TBP in such studies.[1]

-

Reproductive and Developmental Toxicity (DART) Studies: These investigate the potential effects on fertility and fetal development.[8] Evidence from such studies has led to the classification of TBP as a substance that may damage the unborn child.[3]

-

Genotoxicity Studies: A battery of in vitro and in vivo tests is used to assess the potential for a substance to damage genetic material (DNA and chromosomes).[10]

-

Skin Sensitization Tests: These assays, often performed in guinea pigs or mice, evaluate the potential of a substance to induce an allergic skin reaction upon repeated contact.[3]

Health and Safety Handling Procedures

Due to the hazards associated with TBP, stringent safety protocols must be followed. A comprehensive risk assessment should be conducted before any work begins.

Engineering Controls:

-

Work with TBP, especially in solid form or when heating, should be conducted in a certified chemical fume hood or other suitable local exhaust ventilation system to minimize inhalation exposure.[11][12]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

Safe Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling, and before eating, drinking, or smoking.[13]

-

Keep containers tightly closed when not in use.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11]

Caption: Risk Management Workflow for Handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[12]

-

Hand Protection: Double-gloving is recommended. For concentrated TBP or significant contact potential, use heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene over inner nitrile gloves.[12][14] For incidental contact with dilute solutions, thicker (e.g., 8 mil) nitrile gloves may be sufficient, but should be changed immediately upon contact.[15]

-

Eye and Face Protection: Chemical safety goggles are required.[13] When there is a risk of splashing, a face shield should be worn in addition to goggles.[12]

-

Skin and Body Protection: A lab coat, long pants, and fully enclosed shoes are required.[14] For tasks with a higher splash potential, a chemical-resistant apron is recommended.[14][16]

-

Respiratory Protection: If engineering controls are insufficient or if dust is generated, a NIOSH-approved respirator (e.g., an N95 dust mask for solids, or a respirator with an organic vapor cartridge) must be used.

Emergency Protocols

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure Response:

-

Skin Contact: Immediately remove all contaminated clothing.[15] If available, wipe the affected area repeatedly with polyethylene glycol (PEG 300 or 400).[14][15] If PEG is not available, wash the skin immediately and thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][17] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.

-

Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting.[3][11] Seek immediate medical attention.

Spill Response:

-

Alert & Evacuate: Immediately alert others in the area and evacuate if necessary.[18]

-

Secure Area: Prevent entry into the spill area.

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection before attempting cleanup.[12]

-

Containment: Prevent the spill from spreading or entering drains.[3]

-

Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for hazardous waste.[3][11] For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[12]

-

Decontamination: Clean the spill area with soap and water once the material has been removed.[12]

-

Disposal: All cleanup materials and contaminated clothing must be disposed of as hazardous chemical waste according to institutional and local regulations.[11][12]

Caption: Emergency Spill Response Workflow for this compound.

Environmental Fate

TBP is not readily biodegradable and is considered a persistent substance.[4] Due to its low water solubility and high octanol-water partition coefficient, it tends to adsorb to soil and sediment.[19] Its high BCF values indicate a strong potential to bioaccumulate in aquatic organisms, posing a significant risk to the marine environment.[4] Therefore, it is critical to prevent its release into drains, surface waters, or the soil.[3][11]

References

- 1. 2,4,6-Tri-tert-butylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 2,4,6-Tri-tert-butylphenol(732-26-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.es [fishersci.es]

- 4. ospar.org [ospar.org]

- 5. 2,4,6-Tributylphenol | C18H30O | CID 79960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. toolbox.eupati.eu [toolbox.eupati.eu]

- 9. fda.gov [fda.gov]

- 10. Basic principles of non-clinical development: Toxicology | EUPATI Open Classroom [learning.eupati.eu]

- 11. Schem.jp SDS [schem.jp]

- 12. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 13. fishersci.com [fishersci.com]

- 14. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 17. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]

- 18. What Emergency Protocols Exist for ETP Chemical Spills or Leaks [netsolwater.com]

- 19. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Antioxidant Properties of Sterically Hindered Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sterically Hindered Phenols as Antioxidants

Sterically hindered phenols are a class of synthetic antioxidants widely utilized across various industries, including pharmaceuticals, food preservation, and polymer stabilization. Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl (-OH) group on the phenol ring. This steric hindrance is the key to their high efficacy and stability as antioxidants.

The primary function of these molecules is to intercept and neutralize free radicals, highly reactive species that can initiate and propagate oxidative damage to biological molecules and organic materials. By donating a hydrogen atom from their phenolic hydroxyl group, they terminate the chain reactions of oxidation, thereby preventing cellular damage, drug degradation, and material deterioration. This guide provides a comprehensive overview of the antioxidant properties of sterically hindered phenols, including their mechanism of action, structure-activity relationships, quantitative antioxidant activity data, and detailed experimental protocols for their evaluation.

Mechanism of Action

The antioxidant activity of sterically hindered phenols is predicated on their ability to act as hydrogen atom donors to free radicals. The process can be summarized in the following steps:

-

Radical Encounter: A free radical (R•) approaches the sterically hindered phenol molecule.

-

Hydrogen Donation: The phenol donates the hydrogen atom from its hydroxyl group to the free radical, neutralizing it (RH).

-

Phenoxy Radical Formation: The sterically hindered phenol is converted into a relatively stable phenoxy radical.

The bulky substituents ortho to the hydroxyl group play a crucial role in:

-

Stabilizing the Phenoxy Radical: The steric bulk prevents the newly formed phenoxy radical from easily participating in further reactions that could propagate the oxidative chain. Resonance delocalization of the unpaired electron across the aromatic ring also contributes to its stability.

-

Enhancing Selectivity: The steric hindrance around the hydroxyl group makes it less likely to react with other molecules, allowing it to specifically target reactive free radicals.

Structure-Activity Relationship

The antioxidant efficacy of sterically hindered phenols is not uniform and is significantly influenced by their molecular structure. Key factors that govern their activity include:

-

Nature and Position of Substituents: The size and position of the alkyl groups on the aromatic ring affect the stability of the phenoxy radical and the accessibility of the hydroxyl group. Generally, bulky groups at the ortho positions enhance antioxidant activity.

-

Number of Hydroxyl Groups: The presence of multiple hydroxyl groups can increase the radical scavenging capacity of the molecule.

-

Electronic Effects of Substituents: Electron-donating groups on the aromatic ring can increase the electron density on the hydroxyl oxygen, facilitating hydrogen donation and enhancing antioxidant activity.

Quantitative Antioxidant Activity

The antioxidant capacity of sterically hindered phenols is quantified using various in vitro assays. The results are typically expressed as the concentration required to inhibit a certain percentage of oxidation (e.g., IC50 or EC50) or as a protection factor.

DPPH Radical Scavenging Activity and Rancimat Protection Factor

The following table summarizes the antioxidant activity of 21 sterically hindered phenolic compounds as determined by the DPPH radical scavenging assay (expressed as EC50) and the Rancimat test (expressed as Protection Factor, Pf). A lower EC50 value indicates higher radical scavenging activity, while a higher Pf value indicates greater protection against lipid oxidation.

| Compound No. | Compound Name | Rancimat Pf (0.02%) | DPPH EC50 (mg/L) |

| 1 | 2,6-Di-tert-butyl-4-methylphenol (BHT) | 5.09 | 29.8 |

| 2 | 2-tert-Butyl-4-methoxyphenol (BHA) | 4.52 | 19.5 |

| 3 | 2,6-Di-tert-butyl-4-methoxyphenol | 4.39 | 35.2 |

| 4 | 2,6-Di-tert-butyl-4-hydroxymethylphenol | 3.86 | 21.3 |

| 5 | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol | 3.26 | 23.8 |

| 6 | 3-tert-Butyl-4-hydroxyanisole | 3.21 | 15.6 |

| 7 | 2,4,6-Tri-tert-butylphenol | 1.82 | 110.5 |

| 8 | 2,6-Di-tert-butylphenol | 1.40 | 125.6 |

| 9 | 2-tert-Butylhydroquinone | 1.38 | 9.8 |

| 10 | 3-tert-Butyl-5-methylbenzene-1,2-diol | 16.55 | 12.3 |

| 11 | 2,3,5-Trimethylhydroquinone | 4.88 | 10.2 |

| 12 | Propyl gallate | 11.23 | 3.5 |

| 13 | Octyl gallate | 10.55 | 4.1 |

| 14 | Dodecyl gallate | 9.87 | 4.8 |

| 15 | α-Tocopherol | 6.54 | 12.5 |

| 16 | 2,5-Di-tert-butylhydroquinone | 4.76 | 11.5 |

| 17 | 2,6-Di-tert-butyl-4-ethylphenol | 5.23 | 31.2 |

| 18 | 2-tert-Butyl-p-cresol | 4.98 | 25.6 |

| 19 | 2,6-Diisopropylphenol | 3.55 | 45.8 |

| 20 | 2,4-Di-tert-butylphenol | 2.89 | 65.4 |

| 21 | 2,4,6-Trimethylphenol | 2.11 | 55.3 |

Data sourced from Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. Grasas y Aceites, 65(4), e051.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the antioxidant activity of sterically hindered phenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is yellow.

-

Reagents and Equipment:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Sterically hindered phenol solutions of various concentrations

-

Methanol or ethanol

-

UV-Vis spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare a series of dilutions of the sterically hindered phenol in methanol or ethanol.

-

In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the different concentrations of the antioxidant solution to the wells/tubes.

-

A control is prepared by adding the solvent instead of the antioxidant solution to the DPPH solution.

-

Incubate the plate/tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Sterically hindered phenol solutions of various concentrations

-

UV-Vis spectrophotometer

-

96-well microplate or cuvettes

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the sterically hindered phenol.

-

Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

A control is prepared using the solvent instead of the antioxidant solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils, and to evaluate the efficacy of antioxidants in preventing their oxidation.

-

Equipment:

-

Rancimat apparatus

-

-

Procedure:

-

A known amount of a fat or oil substrate (e.g., lard) is placed in the reaction vessel of the Rancimat.

-

The sterically hindered phenol is added to the substrate at a specific concentration (e.g., 0.02% w/w).

-

The sample is heated to a high temperature (e.g., 100-120°C) while a stream of purified air is passed through it.

-

The volatile oxidation products, mainly formic acid, are carried by the air stream into a measuring vessel containing deionized water.

-

The conductivity of the water is continuously measured. A sharp increase in conductivity marks the induction period (IP), which is the time until the rapid onset of oxidation.

-

The Protection Factor (Pf) is calculated as: Pf = IP_sample / IP_control where IP_sample is the induction period of the substrate with the antioxidant, and IP_control is the induction period of the substrate without the antioxidant.

-

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Reagents and Equipment:

-

Biological sample (e.g., tissue homogenate, liposomes)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Sterically hindered phenol solutions

-

Spectrophotometer or fluorescence reader

-

-

Procedure:

-

A lipid-rich substrate (e.g., brain homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the sterically hindered phenol.

-

The reaction is stopped by the addition of an acid, such as TCA.

-

The TBA reagent is added, and the mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

-

After cooling, the mixture is centrifuged to remove any precipitate.

-

The absorbance of the supernatant is measured at 532 nm.

-

The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control (without the antioxidant).

-

Applications in Research and Drug Development

Sterically hindered phenols are indispensable tools in various research and development settings:

-

Pharmaceutical Formulations: They are used to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby extending the shelf life and maintaining the potency of medications.

-

Biological Research: They are employed as probes to study the role of oxidative stress in various disease models and to investigate the mechanisms of cellular damage.

-

Drug Discovery: The sterically hindered phenol moiety can be incorporated into new drug candidates to confer antioxidant properties, which may be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Conclusion

Sterically hindered phenols are a fundamentally important class of antioxidants with a well-defined mechanism of action and a clear structure-activity relationship. Their efficacy can be reliably quantified using a variety of established experimental protocols. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to understand, evaluate, and effectively utilize the antioxidant properties of these versatile compounds in their respective fields. The continued exploration of novel sterically hindered phenolic structures holds promise for the development of even more potent and specific antioxidants for a wide range of applications.

Historical development of tributylphenol synthesis methods

An In-depth Technical Guide to the Historical Development of Tributylphenol Synthesis Methods

Introduction

2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a sterically hindered phenol characterized by the presence of three bulky tert-butyl groups attached to the phenol ring. This structural arrangement confers unique properties, including high stability and specific reactivity patterns, making it a valuable compound in various chemical applications.[1][2] It serves as an antioxidant, a stabilizer in fuels and lubricants, and a crucial intermediate in the synthesis of other more complex antioxidants, such as 2,6-di-tert-butyl-4-methoxyphenol.[2][3][4] The synthesis of 2,4,6-TTBP has been a subject of extensive study for over a century, with methods evolving from early acid-catalyzed reactions to more sophisticated processes employing advanced catalytic systems to enhance yield and selectivity.

Core Synthesis Methodology: Friedel-Crafts Alkylation

The primary and most established method for synthesizing 2,4,6-tri-tert-butylphenol is the Friedel-Crafts alkylation of phenol.[1] This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, most commonly isobutylene, in the presence of an acid catalyst.

The overall reaction proceeds in a stepwise manner, where the tert-butyl groups are added sequentially to the aromatic ring at the ortho and para positions. The main challenge in the synthesis is to control the reaction to maximize the yield of the desired tri-substituted product while minimizing the formation of less-substituted by-products.[1] Common by-products include:

-

4-tert-butylphenol (4-TBP)

-

2,4-di-tert-butylphenol (2,4-DTBP)

-

2,6-di-tert-butylphenol (2,6-DTBP)[2]

The formation of these intermediates and by-products is a key consideration in the development and optimization of synthesis protocols. 2,4,6-TTBP itself can be a by-product in the targeted synthesis of the more widely used 2,4-DTBP and 2,6-DTBP antioxidants.[2]

Caption: General synthesis pathway for 2,4,6-Tri-tert-butylphenol.

Historical Evolution of Synthesis Methods

The development of 2,4,6-TTBP synthesis has been driven by the pursuit of higher yields, improved selectivity, and more environmentally benign processes. This evolution can be traced through the different types of catalysts and alkylating agents employed over the years.

Early Developments with Homogeneous Acid Catalysts

The first documented synthesis of 2,4,6-TTBP dates back to 1890, when Wilhelm Koenigs reported the direct acid-catalyzed reaction of phenol with isobutylene.[1][2] This pioneering work laid the foundation for all subsequent research in this area.

-

Strong Brønsted Acids: Concentrated sulfuric acid was one of the earliest and most common catalysts used for this reaction.[1][5] Studies on the kinetics of isobutylene absorption in molten phenol using sulfuric acid as a catalyst found that the reaction conforms to a pseudo-first-order mechanism.[6][7] While effective in promoting the alkylation, the use of sulfuric acid often leads to challenges in catalyst separation, waste disposal, and potential side reactions.

-

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃), were also employed as catalysts in the Friedel-Crafts alkylation.[1] A significant advancement was the use of aluminum phenoxide, which is typically formed in situ by reacting aluminum metal with phenol.[8][9][10] This catalyst system demonstrated high activity, often allowing the reaction to proceed at temperatures between 100°C and 180°C and pressures up to 25 bars.[8][10]

Advancements with Heterogeneous Catalysts

To overcome the drawbacks of homogeneous catalysts, research efforts shifted towards the development of solid acid catalysts. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity.

-

Zeolites and Mesoporous Sieves: Zeolites such as H-BEA and HZSM-5, and mesoporous materials like Al-MCM-41, have been investigated for the alkylation of phenol.[11][12][13] Their defined pore structures and tunable acidity can lead to shape-selective catalysis, favoring the formation of specific isomers. For instance, certain zeolites have shown high conversion rates and good selectivity in the vapor-phase tert-butylation of phenol.[11]

-

Ionic Liquids: More recently, ionic liquids have emerged as novel catalysts and reaction media for phenol alkylation.[11][14] Brønsted acidic ionic liquids have been shown to effectively catalyze the reaction of phenol with tert-butyl alcohol, achieving high phenol conversion rates under relatively mild conditions (e.g., 70°C).[11]

Alternative Alkylating Agents

While isobutylene remains the most common alkylating agent, alternatives have been explored to optimize the process and improve handling.

-

Methyl tert-butyl ether (MTBE): MTBE can serve as a source of the tert-butyl group. A synthesis suitable as a teaching experiment uses MTBE as the alkylating agent with sulfuric acid as the catalyst, achieving a 69% yield of 2,4,6-TTBP.[2]

-

tert-Butyl Alcohol (TBA): Tert-butyl alcohol is another effective alkylating agent for phenol, often used in conjunction with modern solid acid catalysts and ionic liquids.[11][12][14]

Data Summary of Synthesis Methods

The following table summarizes various methods for the synthesis of tert-butylated phenols, highlighting the evolution of catalysts and reaction conditions.

| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Reported Yield/Conversion | Key By-products | Reference |

| Homogeneous Catalysts | ||||||

| Sulfuric Acid | Isobutylene | 104 | Atmospheric | Pseudo-first-order kinetics observed | 2-TBP, 4-TBP | [5][6] |

| Aluminum Phenoxide | Isobutylene | 100 - 180 | Up to 25 bar | High conversion, ortho-selective | 2,4-DTBP, 2,6-DTBP | [9][10] |

| Sulfuric Acid | Methyl tert-butyl ether | Not specified | Not specified | 69% yield of 2,4,6-TTBP | Not specified | [2] |

| Heterogeneous Catalysts | ||||||

| Zeolite Beta | Isobutylene | Not specified | Not specified | Shape-selective alkylation noted | Not specified | [13] |

| Al-MCM-41 | tert-Butyl Alcohol | 110 - 220 | Vapor Phase | High conversion, 4-TBP main product | 2,4-DTBP | [14] |

| Ionic Liquid ([HIMA]OTs) | tert-Butyl Alcohol | 70 | Atmospheric | 93% phenol conversion (max) | 4-TBP | [11] |

Detailed Experimental Protocol: Synthesis using MTBE and Sulfuric Acid

This protocol is a representative example based on a described method for synthesizing 2,4,6-TTBP.[2]

Objective: To synthesize 2,4,6-Tri-tert-butylphenol via Friedel-Crafts alkylation of phenol with methyl tert-butyl ether (MTBE).

Materials:

-

Phenol

-

Methyl tert-butyl ether (MTBE)

-

Concentrated Sulfuric Acid (98%)

-

Methanol

-

Distilled Water

-

Sodium Bicarbonate (5% aqueous solution)

-

Anhydrous Sodium Sulfate

-

Hexane (for recrystallization)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a molar equivalent of phenol in an excess of methyl tert-butyl ether (e.g., a 1:4 molar ratio of phenol to MTBE).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise to the stirring solution. The amount of catalyst should be catalytic (e.g., 10 mol% relative to phenol). An exothermic reaction will occur.

-

Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-3 hours to ensure the reaction goes to completion.

-

Workup and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

50 mL of distilled water (to remove the bulk of the acid).

-

Two 50 mL portions of 5% sodium bicarbonate solution (to neutralize any remaining acid. Caution: CO₂ evolution).

-

50 mL of distilled water.

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the excess MTBE and hexane using a rotary evaporator.

-

Purification by Recrystallization: The crude product, a pale yellow solid, is then purified. Dissolve the crude solid in a minimum amount of hot hexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane and allow them to air dry.

-

Characterization: Determine the melting point of the purified 2,4,6-tri-tert-butylphenol (literature M.P. 125-130 °C) and calculate the final yield.[1]

Caption: Experimental workflow for the synthesis of 2,4,6-TTBP.

Conclusion

The synthesis of this compound has evolved significantly since its first description in the late 19th century. The foundational method, Friedel-Crafts alkylation of phenol with isobutylene using strong acid catalysts, has been progressively refined. The historical development shows a clear trend towards improving reaction control, maximizing the yield of the desired 2,4,6-tri-tert-butylphenol isomer, and enhancing the environmental and economic viability of the process. The transition from homogeneous catalysts like sulfuric acid to heterogeneous systems such as zeolites and the exploration of alternative alkylating agents represent key milestones in this journey. These advancements continue to be crucial for the industrial production of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 3. ospar.org [ospar.org]

- 4. 2,4,6-Tri-tert-butylphenol | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkylation of phenols with isobutylene - Publications of the IAS Fellows [repository.ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. WO2017042181A1 - Process for the alkylation of phenols - Google Patents [patents.google.com]

- 9. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]

- 10. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]

- 11. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Solubility of tributylphenol in organic solvents

An In-depth Technical Guide on the Solubility of 2,4,6-Tri-tert-butylphenol in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,4,6-tri-tert-butylphenol, a sterically hindered phenolic compound. Due to its antioxidant properties, it finds applications in various industrial sectors. Understanding its solubility is crucial for its application in formulation, synthesis, and various analytical procedures. This document compiles available solubility data, details standardized experimental protocols for solubility determination, and provides a logical workflow for assessing the solubility of a compound.

Introduction to 2,4,6-Tri-tert-butylphenol

2,4,6-Tri-tert-butylphenol (TTBP) is an organic compound with the chemical formula C₁₈H₃₀O. It is a white to pale yellow crystalline solid. The three bulky tert-butyl groups surrounding the phenolic hydroxyl group create significant steric hindrance, which influences its chemical reactivity and physical properties, including its solubility.

Solubility of 2,4,6-Tri-tert-butylphenol

Qualitative Solubility

2,4,6-Tri-tert-butylphenol is characterized by its lipophilic nature. It is practically insoluble in water but exhibits good solubility in a range of common organic solvents.[1][2] This is attributed to the large nonpolar hydrocarbon portion of the molecule.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 2,4,6-Tri-tert-butylphenol

| Solvent | Chemical Class | Solubility (at 20°C) |

| Water | Aqueous | 35 mg/L |

Note: The lack of specific quantitative data for organic solvents in the literature highlights a potential area for future research. For many practical applications, a qualitative understanding of "soluble" or "freely soluble" in non-polar to moderately polar organic solvents is often sufficient for initial experimental design.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like 2,4,6-tri-tert-butylphenol. These protocols are based on internationally recognized guidelines.

Shake-Flask Method (Based on OECD Test Guideline 105)

This is a widely used method for determining the water solubility of substances.

Principle: A surplus of the solid test substance is equilibrated with a known volume of the solvent of interest at a constant temperature. The concentration of the substance in the resulting saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Shaking apparatus with a thermostatically controlled water bath or a constant temperature room.

-

Analytical balance.

-

Glass vials with screw caps and inert septa.

-

Centrifuge capable of maintaining a constant temperature.

-

Analytical instrumentation appropriate for the quantification of the test substance (e.g., HPLC-UV, GC-MS).

Procedure:

-

Preparation of the Test Solution: Add an excess amount of 2,4,6-tri-tert-butylphenol to a glass vial containing the chosen organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in the shaking apparatus at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to reach equilibrium (e.g., 24, 48, and 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand in the constant temperature environment for at least 24 hours to allow for the separation of the solid and liquid phases. Centrifugation at the test temperature can be used to facilitate this separation.

-

Sampling and Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the sample as necessary and analyze the concentration of 2,4,6-tri-tert-butylphenol using a validated analytical method.

-

Data Reporting: The solubility is reported as the average of at least three replicate determinations.

Column Elution Method (Based on OECD Test Guideline 105)

This method is suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, indicating that a saturated solution is being eluted.

Apparatus:

-

Jacketed column with a thermostat.

-

Metering pump.

-

Inert support material (e.g., glass beads, silica gel).

-

Analytical instrumentation for quantification.

Procedure:

-

Column Preparation: Coat the inert support material with an excess of 2,4,6-tri-tert-butylphenol. Pack the coated support into the column.

-

Elution: Pump the solvent through the column at a low flow rate.

-

Analysis: Collect fractions of the eluate and determine the concentration of the test substance.

-

Equilibrium Determination: Continue elution until the concentration in the eluate is constant.

-

Data Reporting: The solubility is the plateau concentration, averaged from several consecutive fractions.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like 2,4,6-tri-tert-butylphenol.

Caption: A logical workflow for determining the solubility of a chemical compound.

Conclusion

This technical guide has summarized the available information on the solubility of 2,4,6-tri-tert-butylphenol in organic solvents. While it is widely reported to be soluble in many organic solvents and insoluble in water, there is a notable lack of specific quantitative data in the public domain. The provided experimental protocols, based on established international guidelines, offer a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. The logical workflow diagram provides a clear roadmap for approaching solubility determination in a systematic manner. Further research to quantify the solubility of 2,4,6-tri-tert-butylphenol in a broad range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Thermal Stability of Tributylphenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermal stability of tributylphenol, with a focus on 2,4,6-tri-tert-butylphenol (TTBP), a prominent and highly sterically hindered phenolic antioxidant. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and mechanistic insights into the thermal degradation of this compound under various conditions.

Introduction to this compound and its Thermal Stability

Tributylphenols, particularly isomers like 2,4,6-tri-tert-butylphenol, are widely utilized as antioxidants in various industrial applications, including plastics, elastomers, and lubricants, to prevent oxidative degradation at elevated temperatures. Their efficacy is intrinsically linked to their thermal stability and the nature of their decomposition products. Understanding the thermal behavior of this compound under different atmospheric conditions—inert and oxidative—is crucial for predicting its performance, ensuring safety, and optimizing its use in various formulations.

This guide will delve into the thermal decomposition of this compound, presenting quantitative data from thermal analysis techniques, detailed experimental methodologies, and visual representations of the degradation pathways.

Quantitative Thermal Analysis Data

The thermal stability of this compound can be quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for 2,4,6-tri-tert-butylphenol is not abundantly available in publicly accessible literature, the following tables summarize typical thermal properties and comparative data from related hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT), which shares structural similarities.

Table 1: Physical and Thermal Properties of 2,4,6-Tri-tert-butylphenol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | |

| Molar Mass | 262.43 g/mol | |

| Melting Point | 125-130 °C | [1] |

| Boiling Point | 277 °C | |

| Appearance | White to pale yellow crystalline solid | [1] |

Table 2: Comparative Thermal Decomposition Data of Hindered Phenolic Antioxidants (TGA)

| Compound | Atmosphere | Onset Decomposition Temp. (°C) | Temperature of Max. Weight Loss (°C) | Residual Weight (%) |

| 2,4,6-Tri-tert-butylphenol (TTBP) | Inert (Nitrogen) | Not explicitly found | Not explicitly found | Not explicitly found |

| Oxidative (Air) | Estimated ~200-250°C | Estimated ~250-300°C | Low to negligible | |

| Butylated Hydroxytoluene (BHT) | Inert (Nitrogen) | ~150 °C | ~250 °C | ~5% |

| Oxidative (Air) | ~120 °C | ~230 °C | <1% |

Note: Data for TTBP is estimated based on the general behavior of high molecular weight hindered phenols. Specific experimental data is needed for precise values.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of thermal stability. The following sections describe standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of linear heating rates, and a gas-switching system.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air/oxygen for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable baseline.

-

The heating program is set. A typical program involves an initial isothermal hold at a low temperature (e.g., 30°C) for equilibration, followed by a linear temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

-

Data Acquisition: The sample mass and temperature are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a this compound sample as a function of temperature, identifying melting, crystallization, and decomposition events.

Apparatus: A differential scanning calorimeter with a furnace, sample and reference holders, and a sensitive system for detecting heat flow differences.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed to prevent volatilization before decomposition.

-

Instrument Setup:

-

An empty, sealed DSC pan is used as a reference.

-

The DSC cell is purged with an inert gas like nitrogen.

-

The temperature program is set. A common procedure is to heat the sample at a constant rate (e.g., 10°C/min) through its expected melting and decomposition range.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the enthalpy changes (area under the peaks) are determined.

Decomposition Pathways and Mechanisms

The thermal decomposition of this compound proceeds through different pathways depending on the presence or absence of oxygen.

Thermal Decomposition in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the primary degradation mechanism involves the homolytic cleavage of the C-C bonds of the tert-butyl groups. This process typically requires high temperatures.

Thermal Decomposition in an Oxidative Atmosphere

In the presence of oxygen, the decomposition of this compound is more complex and occurs at lower temperatures. The process is initiated by the abstraction of the phenolic hydrogen, forming a stable phenoxy radical. This radical can then undergo several reactions, including reaction with oxygen.

The initial step is the formation of the 2,4,6-tri-tert-butylphenoxy radical, which is relatively stable due to the steric hindrance from the bulky tert-butyl groups.[2] This radical can then react with molecular oxygen to form peroxy radicals, which can subsequently lead to the formation of quinone-type structures and other oxidation products.[2] The cleavage of the tert-butyl groups can also occur, leading to the formation of isobutylene and less substituted phenols.

Experimental Workflow for a Comprehensive Thermal Stability Study

A comprehensive investigation into the thermal stability of this compound would involve a multi-technique approach to characterize both the solid-state changes and the evolved gaseous products.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its performance as a high-temperature antioxidant. In inert atmospheres, its decomposition is characterized by the cleavage of the tert-butyl groups at elevated temperatures. Conversely, in the presence of oxygen, degradation initiates at lower temperatures via the formation of a stabilized phenoxy radical, leading to a complex series of oxidative reactions.

References

Spectroscopic Analysis of Tributylphenols: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for various tributylphenol isomers, including 2,4,6-tri-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data of this compound Isomers

The following tables summarize the key spectroscopic data for the three main isomers of this compound.

2,4,6-Tri-tert-butylphenol

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl)[1] |

| ¹³C NMR | Data not readily available in searched sources. |

| IR (KBr disc) | Characteristic peaks can be found on spectral database websites.[2] The NIST Chemistry WebBook also provides IR spectrum data.[3][4][5] |

| Mass Spec (EI) | Molecular Weight: 262.43 g/mol .[6][7][8][9][10] The NIST WebBook provides the mass spectrum under electron ionization.[3][7] |

2,4-Di-tert-butylphenol

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.28 (d, 1H), 7.05 (dd, 1H), 6.75 (d, 1H), 4.65 (s, 1H, OH), 1.43 (s, 9H), 1.30 (s, 9H)[11][12][13] |

| ¹³C NMR | Spectra available on databases like SpectraBase and ChemicalBook.[14][15] |

| IR | Spectra available on ChemicalBook and the NIST WebBook.[16][17] |

| Mass Spec (GC-MS) | Molecular Weight: 206.33 g/mol .[17][18] Spectra are available on SpectraBase.[14] |

2,6-Di-tert-butylphenol

| Spectroscopy | Data |

| ¹H NMR | Data available on various platforms, though specific solvent and shifts may vary. |

| ¹³C NMR | Spectrum is available on ChemicalBook.[19] |

| IR (KBr pellet) | Spectrum is available on SpectraBase.[20] |

| Mass Spec (GC-MS) | Molecular Weight: 206.33 g/mol .[21] Mass spectral data is available through mzCloud.[22] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of tributylphenols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. Vortex or gently warm if necessary.

-

The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[23]

¹H NMR Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Parameters:

-

A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay (d1) should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition:

-

Instrument: A standard NMR spectrometer.

-

Parameters:

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.[18]

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid this compound sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix the sample and KBr.

-

Place a small amount of the mixture into a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.[1][11][14]

IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS with Electron Ionization):

-

Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane, methanol).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the components of the sample before they enter the MS.

-

Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][20]

Mass Analysis:

-

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Parameters:

-

The GC oven temperature program is set to ensure good separation of the analyte from any impurities.

-

The mass spectrometer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a this compound isomer.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 2. azom.com [azom.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. NEMI Method Summary - 528 [nemi.gov]

- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]